(3-Benzylpyrrolidin-3-yl)methanol
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Overview
Description
Scientific Research Applications
Catalyst in Huisgen 1,3-Dipolar Cycloadditions
A study by Ozcubukcu et al. (2009) explored the use of a ligand similar to (3-Benzylpyrrolidin-3-yl)methanol in catalyzing Huisgen 1,3-dipolar cycloadditions. The ligand, when combined with CuCl, showed effectiveness in catalyzing these cycloadditions under mild conditions, indicating a potential application in organic synthesis processes (Ozcubukcu et al., 2009).
Role in Methanol Conversion Processes
Schulz (2010) investigated the deactivation of acidic zeolite catalysts during methanol conversion. This research offers insights into how molecules similar to this compound could be implicated in the conversion of methanol in catalytic processes, particularly in the formation of various hydrocarbons (Schulz, 2010).
Use in Direct C–C Coupling of Methanol
Moran et al. (2011) described a process where methanol, using an iridium catalyst, engages in C–C coupling with allenes to produce higher alcohols. The study demonstrates how compounds like this compound could be instrumental in methanol-based syntheses, particularly in forming complex alcohol structures (Moran et al., 2011).
Hydrogen Transfer in Alcohol and Carbonyl Compounds
Yamakawa et al. (2000) explored a catalytic system that uses chiral amines and ruthenium complexes for hydrogen transfer between alcohols and carbonyl compounds. This highlights the potential role of this compound in facilitating such catalytic processes (Yamakawa et al., 2000).
Synthesis of Uranium (VI) Complexes
Spencer et al. (2006) conducted research on the formation of uranium (VI) complexes using similar compounds. This research indicates a potential application of this compound in the synthesis and structural elucidation of complex metal-organic frameworks (Spencer et al., 2006).
Synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol
Evans (2007) described the synthesis of compounds similar to this compound, highlighting its potential use in organic synthesis, particularly in the creation of specific stereochemical configurations (Evans, 2007).
Safety and Hazards
Properties
IUPAC Name |
(3-benzylpyrrolidin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12(6-7-13-9-12)8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDYYFFDCHUYMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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